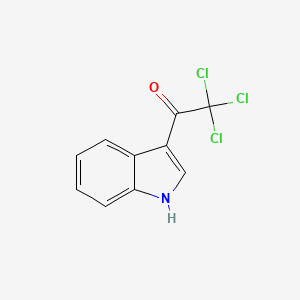

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone

説明

Synthesis Analysis

The synthesis of various ketone derivatives related to "2,2,2-trichloro-1-(1H-indol-3-yl)ethanone" has been explored in several studies. For instance, a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was developed through nucleophilic substitution, which is a key intermediate for agricultural fungicides . Similarly, 2-chloro-1-(4-chlorophenyl) ethanone was synthesized from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole to produce 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone . Another study reported the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone through a one-pot reaction . These methods typically involve catalysis and phase transfer catalysis, indicating a trend towards optimizing reaction conditions for better yields and industrial applicability.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. X-ray diffraction was used to determine the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, revealing a relatively flat molecule due to the anti conformations of the –CH2– groups . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was confirmed by single crystal XRD, and its geometry was optimized using DFT computations . The novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were structurally determined by IR, (1)H NMR spectroscopy, HRMS, and X-ray crystallography for one of the compounds .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions, including nucleophilic substitution, catalysis, and phase transfer catalysis, to synthesize the desired ketone derivatives. The reactions are optimized for conditions such as reaction time, temperature, and reagent ratios to achieve high yields and purity . Additionally, the conjugate addition of indoles to 2,5-dichlorobenzoquinone has been developed, leading to the synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, which are structurally related to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using techniques like Gas Chromatography-Mass Spectrometer (GC-MS), Fourier Transform infrared spectroscopy (IR), Proton Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) . The crystal structures are analyzed at room temperature, and the compounds' melting points, elemental analyses, and spectral data are obtained to confirm their identities . Optical properties such as UV-vis absorption and fluorescence spectra are recorded, indicating the influence of substituents on the photophysical properties of the compounds .

科学的研究の応用

Synthesis and Antimicrobial Properties

- A study focused on synthesizing new 1H-Indole derivatives, including 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. These compounds exhibited significant antimicrobial activity against various pathogens, such as Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Potential

- Another research synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, related to 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone. These derivatives were evaluated for their anti-inflammatory activity in Wistar albino rats, showing potential as anti-inflammatory agents (Current drug discovery technologies, 2022).

Kinetic and Thermodynamic Parameters

- Research on the alcoholysis of 2,2,2-trichloro-1-arylethanones provided insights into the reaction kinetics and thermodynamics. This study is crucial for understanding the chemical behavior of similar compounds, including 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone (Journal of The Chemical Society-perkin Transactions 1, 1987).

Synthesis of Bis(1H -Indol-3-yl)ethanones

- Efficient synthesis of bis(1H-indol-3-yl)ethanones, closely related to 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone, was achieved using B(HSO4)3 as a catalyst. This process offers advantages like short reaction time and excellent yields, relevant for the synthesis of similar indole derivatives (Journal of Chemistry, 2012).

Analgesic and Anti-inflammatory Activity

- A study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and tested their analgesic and anti-inflammatory activity. This research provides insights into the potential therapeutic applications of related indole derivatives (Letters in Drug Design & Discovery, 2022).

Antioxidant and Antimicrobial Agents

- The synthesis and characterization of novel bioactive molecules of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives revealed excellent antioxidant and antimicrobial activities. These findings are relevant for the development of new drugs and therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

特性

IUPAC Name |

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSKRATLNFZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365419 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |

CAS RN |

30030-90-1 | |

| Record name | 3-TRICHLOROACETYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

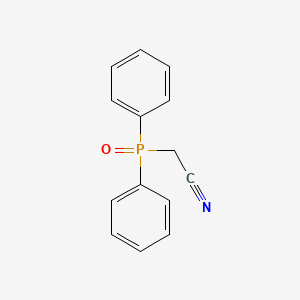

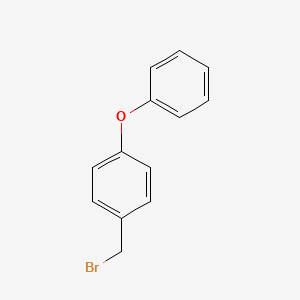

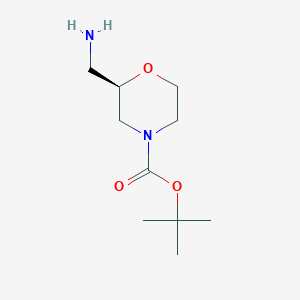

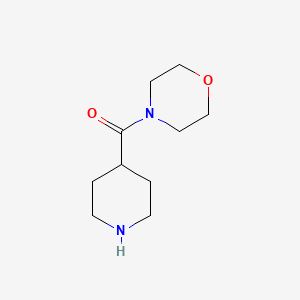

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)